(11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d
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Overview
Description
(11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dinaphtho[2,1-d] core with phenanthrenyl and hydroxy substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d] typically involves multi-step organic reactions. One common method includes the use of borane or various borane complexes for selective reduction under low temperature conditions . The process may involve the following steps:
Formation of the dinaphtho[2,1-d] core: This step often involves cyclization reactions using appropriate precursors.
Introduction of phenanthrenyl groups: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d] undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenanthrenyl and dinaphtho[2,1-d] cores.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d] has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (11bS, 11′bS)-4,4′-(Oxydi-2,1-phenylene)bis-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin
- (11bS)-2,6-Bis(diphenylphosphino)-N,N-diethyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine
Uniqueness
What sets (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d] apart from similar compounds is its specific arrangement of phenanthrenyl and hydroxy groups, which confer unique chemical and physical properties. This makes it particularly valuable in asymmetric catalysis and the development of advanced materials.
Properties
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H29O4P/c2*49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h2*1-28H,(H,49,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWPDSYTKWEISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O.C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H58O8P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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